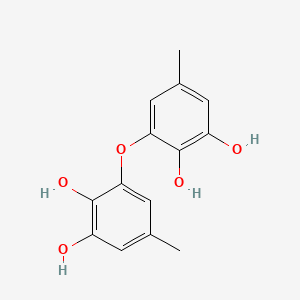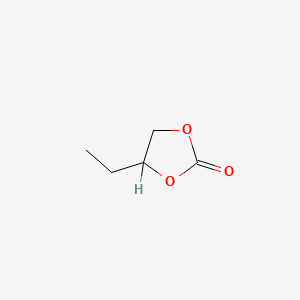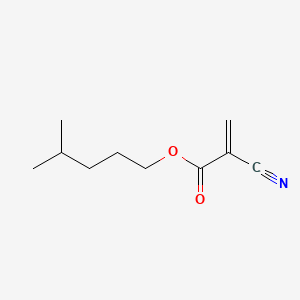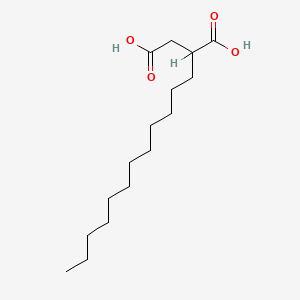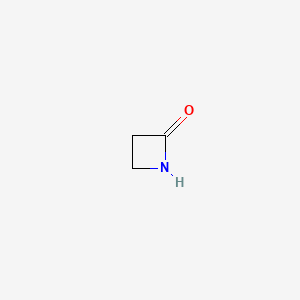
氮杂环丁烷-2-酮
描述
2-Azetidinone is an unsubstituted four membered lactam. 2-Azetidinone is the fundamental building block of β -lactam antibiotics. X-ray photoelectron spectra of 2-azetidinone was investigated. 2-Azetidinone undergoes hydrolysis with aqueous alkali to yield β -alanine.
Azetidin-2-one is an unsubstituted beta-lactam compound. It is a beta-lactam and a beta-lactam antibiotic allergen.
科学研究应用
药物化学: β-内酰胺类抗生素的合成
氮杂环丁烷-2-酮: 是青霉素和头孢菌素等挽救生命的抗生素合成中至关重要的结构组成部分 。 氮杂环丁烷-2-酮的β-内酰胺环作为这些抗生素的骨架,在对抗细菌感染方面至关重要。
有机合成: β-内酰胺合成子方法
在有机化学中,2-氮杂环丁烷酮被用作合成氨基酸、生物碱和类毒素的合成子 。 该方法利用β-内酰胺环的反应性构建具有潜在生物活性的复杂分子。
作用机制
Target of Action
Azetidin-2-one has been found to exhibit diversified biological and pharmacological activity . It has been identified as a potential inhibitor of human HDAC6 and HDAC8 enzymes . These enzymes are involved in the regulation of gene expression and protein function, making them important targets for therapeutic intervention.
安全和危害
2-Azetidinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is also a respiratory sensitizer and can cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
生化分析
Biochemical Properties
2-Azetidinone plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial cell wall biosynthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a major component of the bacterial cell wall. By mimicking the D-Ala-D-Ala substrate of PBPs, 2-Azetidinone forms a covalent bond with the active site serine residue of these enzymes, thereby inhibiting their activity and preventing cell wall formation . This interaction is critical for the antibacterial properties of beta-lactam antibiotics.
Cellular Effects
2-Azetidinone exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. This compound also influences cell signaling pathways and gene expression by inhibiting the synthesis of peptidoglycan, which is essential for maintaining cell shape and integrity . In mammalian cells, derivatives of 2-Azetidinone, such as ezetimibe, have been shown to inhibit cholesterol absorption in the intestine, thereby affecting lipid metabolism and reducing plasma cholesterol levels .
Molecular Mechanism
The molecular mechanism of 2-Azetidinone involves its ability to bind to and inhibit the activity of PBPs. This binding prevents the cross-linking of peptidoglycan strands, which is essential for bacterial cell wall integrity. Additionally, 2-Azetidinone derivatives, such as ezetimibe, inhibit the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine, reducing cholesterol absorption . This inhibition is achieved through noncovalent interactions with the protein, leading to decreased cholesterol levels in the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azetidinone can vary over time. The compound is hydrolytically vulnerable and can degrade under certain conditions, affecting its stability and efficacy . Long-term studies have shown that 2-Azetidinone and its derivatives can maintain their biological activity over extended periods, although their stability may be influenced by factors such as temperature and pH . In in vitro and in vivo studies, the compound has demonstrated sustained antibacterial and cholesterol-lowering effects .
Dosage Effects in Animal Models
The effects of 2-Azetidinone vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial cell wall synthesis and reduces cholesterol absorption without causing significant adverse effects . At higher doses, 2-Azetidinone can exhibit toxic effects, including liver function abnormalities and muscle damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
2-Azetidinone is involved in several metabolic pathways, particularly those related to cholesterol metabolism. Ezetimibe, a derivative of 2-Azetidinone, inhibits the NPC1L1 protein, reducing the absorption of dietary and biliary cholesterol in the intestine . This inhibition leads to increased uptake of low-density lipoprotein (LDL) cholesterol by the liver, thereby lowering plasma cholesterol levels . Additionally, 2-Azetidinone derivatives can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of 2-Azetidinone within cells and tissues are mediated by specific transporters and binding proteins. Ezetimibe, for example, is absorbed in the intestine and transported to the liver, where it exerts its cholesterol-lowering effects . The compound and its metabolites are distributed to various tissues, including the liver, intestine, and plasma . The localization and accumulation of 2-Azetidinone are influenced by factors such as lipid solubility and protein binding .
Subcellular Localization
The subcellular localization of 2-Azetidinone and its derivatives is critical for their activity and function. In bacterial cells, 2-Azetidinone targets the cell wall synthesis machinery, localizing to the periplasmic space where PBPs are found . In mammalian cells, ezetimibe localizes to the brush border membrane of enterocytes in the small intestine, where it inhibits cholesterol absorption . The targeting of 2-Azetidinone to specific cellular compartments is facilitated by post-translational modifications and protein-protein interactions .
属性
IUPAC Name |
azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFORVFSTILPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239225 | |
| Record name | 2-Azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Azetidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
930-21-2 | |
| Record name | 2-Azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azetidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-azetidinone?
A1: The molecular formula of 2-azetidinone is C3H5NO, and its molecular weight is 71.08 g/mol.
Q2: How can 2-azetidinones be characterized spectroscopically?
A2: 2-Azetidinones can be characterized using various spectroscopic techniques, including:
Q3: What is the most common method for synthesizing 2-azetidinones?
A3: The Staudinger ketene-imine cycloaddition reaction [2+2] is the most widely employed method for synthesizing 2-azetidinones []. This reaction involves the reaction of a ketene, generated in situ from an acid chloride, with an imine to form the β-lactam ring.
Q4: Can you describe a greener approach to 2-azetidinone synthesis?
A4: Researchers are exploring greener methods for 2-azetidinone synthesis. One such approach utilizes microwave irradiation and catalytic amounts of molecular iodine, offering a more sustainable alternative [].
Q5: How can the Pauson-Khand reaction be used in the synthesis of 2-azetidinones?
A5: The Pauson-Khand reaction can be employed to synthesize fused tricyclic 2-azetidinones []. This reaction involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide in the presence of a cobalt catalyst. By tethering an enyne system to a 2-azetidinone ring, the Pauson-Khand reaction can be used to create complex tricyclic structures.
Q6: How can ring-closing metathesis (RCM) be used in 2-azetidinone chemistry?
A6: RCM, employing catalysts like Grubbs' carbene, enables the formation of medium-sized rings fused to 2-azetidinone systems [, ]. This approach allows the creation of structurally diverse 2-azetidinones, including bicyclic and tricyclic systems, by tethering appropriate alkene moieties to the β-lactam ring and then performing RCM.
Q7: What is the significance of 4-substituted 2-azetidinones?
A7: 4-Substituted 2-azetidinones, particularly those with a heteroatom at C4, are significant as they can act as precursors to novel bicyclic β-lactams []. The introduction of alkyl groups at the C4 position can enhance activity against Gram-negative bacteria and increase stability against β-lactamases.
Q8: What interesting rearrangements can 2-azetidinones undergo?
A8: 2-Azetidinones can undergo several interesting rearrangements, including:
- Ring expansion: 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones can undergo ring expansion reactions to yield γ-lactams (2-pyrrolidinones). This transformation occurs via transient aziridine or azetidine intermediates and offers a route to highly functionalized γ-lactams [, ].
- Isomerization: cis-4-Formyl-2-azetidinones can undergo base-promoted isomerization to their corresponding trans isomers. This transformation is valuable for accessing specific diastereomers of 4-formyl-2-azetidinones, which are useful synthetic intermediates [].
- Rearrangement to Cyclic Enaminones: Under certain basic conditions, cis-4-formyl-2-azetidinones can rearrange to form cyclic enaminones. This rearrangement proceeds through an E1cB elimination mechanism and provides access to a different class of heterocyclic compounds [].
Q9: Why are 2-azetidinones important in medicinal chemistry?
A9: 2-Azetidinones form the core structure of various important antibiotics, including penicillins, cephalosporins, and carbapenems [, ]. These antibiotics exert their biological activity by inhibiting bacterial cell wall synthesis.
Q10: What other biological activities have been reported for 2-azetidinones?
A10: Apart from their antibacterial activity, 2-azetidinones have shown promise in a range of other therapeutic areas, including:
- Cholesterol absorption inhibitors: Certain 1,3,4-trisubstituted-β-lactams have demonstrated potent cholesterol absorption inhibitory activity, making them potential drug candidates for treating hypercholesterolemia [].
- Human cytomegalovirus (HCMV) protease inhibitors: Some 2-azetidinones have exhibited inhibitory activity against HCMV protease, a target for antiviral therapy [].
- Thrombin inhibitors: Specific 2-azetidinone derivatives have shown inhibitory activity against thrombin, a key enzyme involved in blood coagulation, suggesting their potential as anticoagulant agents [].
Q11: Can you provide an example of a 2-azetidinone with potent antiproliferative activity?
A11: Compound 10n (3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) exhibited potent antiproliferative activity against MCF-7 breast cancer cells, with an IC50 value of 17 nM. This compound targets tubulin, a protein involved in cell division, and causes mitotic catastrophe, leading to cell death [].
Q12: How do structural modifications on the 2-azetidinone ring impact its biological activity?
A12: Structural modifications of the 2-azetidinone ring significantly influence its biological activity, potency, and selectivity. For example:
- Substituents at C3 and C4: Introducing various substituents at the C3 and C4 positions can alter the compound's interaction with its biological target, potentially improving its activity or selectivity [, ].
- N1 Substituents: Modifications at the N1 position can affect the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and duration of action [].
- Stereochemistry: The stereochemistry of the substituents around the β-lactam ring plays a crucial role in determining the compound's biological activity. Often, specific stereoisomers exhibit significantly higher potency and selectivity compared to others [].
Q13: What are the challenges associated with developing 2-azetidinones as therapeutics?
A13: While 2-azetidinones hold significant promise as therapeutic agents, several challenges need to be addressed:
- Drug resistance: The emergence of bacterial resistance to β-lactam antibiotics is a major concern. Understanding the mechanisms of resistance and developing strategies to overcome them is crucial [].
- Stability and formulation: Some 2-azetidinones can be chemically unstable or poorly soluble, making formulation and delivery challenging []. Research efforts focus on developing stable formulations and exploring novel drug delivery systems to improve their bioavailability and therapeutic efficacy [].
- Toxicity and safety: As with any drug candidate, thoroughly evaluating the toxicity and safety profile of 2-azetidinones is paramount []. This involves assessing acute and chronic toxicity, potential for drug interactions, and long-term effects.
Q14: What are the future directions in 2-azetidinone research?
A14: Research on 2-azetidinones continues to flourish, driven by their therapeutic potential and synthetic versatility. Some key areas of future exploration include:
- Developing new synthetic methods: Exploring more efficient, enantioselective, and environmentally friendly synthetic routes to access structurally diverse 2-azetidinones is essential [].
- Expanding the therapeutic scope: Investigating the potential of 2-azetidinones beyond their established use as antibiotics and exploring their application in other areas like antivirals, anticancer agents, and enzyme inhibitors [].
- Understanding the structure-activity relationships (SAR): Delineating the precise SAR governing the biological activity of 2-azetidinones is crucial for designing more potent and selective drug candidates []. This involves systematic modifications of the β-lactam ring and evaluating their impact on activity, potency, and selectivity.
- Exploring novel drug delivery strategies: Developing innovative drug delivery systems, such as nanoparticles or targeted delivery vehicles, can enhance the bioavailability and therapeutic index of 2-azetidinones, improving their efficacy and reducing potential side effects [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
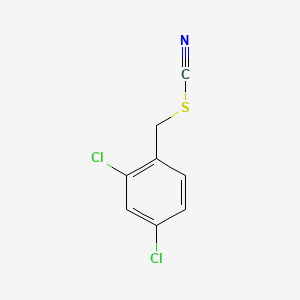
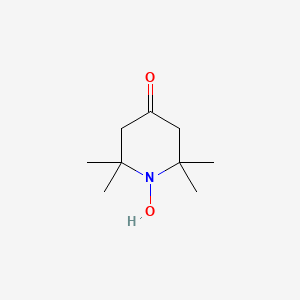
![S-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethyl] but-2-ynethioate](/img/structure/B1220450.png)
